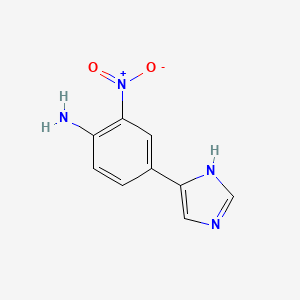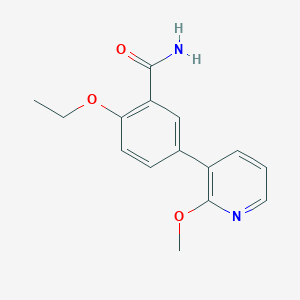
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide
Overview
Description
2-Ethoxy-5-(2-methoxypyridin-3-yl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene transcription, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mechanism of Action
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide binds to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and subsequent recruitment of transcriptional co-activators. This leads to the suppression of gene transcription, particularly of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide has been shown to have potent anti-proliferative and anti-inflammatory effects in vitro and in vivo. In cancer cells, 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of cell growth and induction of apoptosis. In animal models of cancer, 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of tumor growth and metastasis. In models of inflammation, 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of pro-inflammatory cytokine production and amelioration of inflammatory symptoms. In models of cardiovascular disorders, 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of neointima formation and improvement of vascular function.
Advantages and Limitations for Lab Experiments
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide is a highly selective inhibitor of BET proteins, and its potency and specificity have been extensively validated in vitro and in vivo. However, its use in lab experiments is limited by its low solubility in water and its relatively high cost. Furthermore, its effects on non-cancerous cells and tissues have not been extensively studied, and its long-term safety and efficacy in humans are still unknown.
Future Directions
Future research on 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, further studies are needed to determine its efficacy in various cancer types and its potential use in combination with other anti-cancer agents. In inflammation, further studies are needed to determine its efficacy in chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In cardiovascular disorders, further studies are needed to determine its efficacy in preventing restenosis after angioplasty and stent placement. Furthermore, the development of more potent and selective BET inhibitors with improved pharmacokinetic properties and lower cost is warranted.
Scientific Research Applications
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, BET proteins have been shown to regulate the expression of oncogenes, such as c-Myc, and their inhibition by 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of tumor growth and metastasis. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and their inhibition by 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of inflammation. In cardiovascular disorders, BET proteins have been shown to regulate the expression of genes involved in vascular smooth muscle cell proliferation, and their inhibition by 2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide leads to the suppression of neointima formation.
properties
IUPAC Name |
2-ethoxy-5-(2-methoxypyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-13-7-6-10(9-12(13)14(16)18)11-5-4-8-17-15(11)19-2/h4-9H,3H2,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOYZTRJLBDBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(N=CC=C2)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,2-dimethylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846604.png)

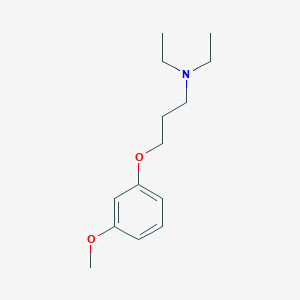
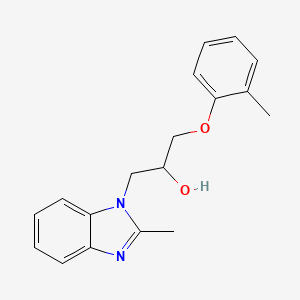
![N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3846632.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B3846640.png)
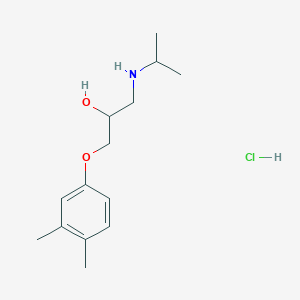
![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
![1-[3-(4-fluorophenoxy)propyl]pyrrolidine](/img/structure/B3846664.png)
![4-[3-(3,5-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846675.png)
![1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide](/img/structure/B3846690.png)
![5,6-dimethyl-2-[4-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3846695.png)
![4-{[4-(diethylamino)butyl]thio}phenol hydrochloride](/img/structure/B3846699.png)
